o-n-Amyl-m-cresol
Description
Historical Context of Amyl Cresols Synthesis and Discovery
The investigation into amyl-substituted cresols dates back to the early 20th century, driven by the search for potent therapeutic agents. googleapis.com The first reported synthesis of amyl-m-cresol (AMC) occurred in 1930, detailed in a UK patent by Boots Pure Drug Company Limited. google.comgoogleapis.com This pioneering work established a synthetic route that would form the basis for its production for many years.
The initial synthesis involved a two-step process:
Fries Rearrangement: The process began with the rearrangement of m-cresol (B1676322) valerate (B167501) (also referred to as cresyl n-valerate) in the presence of a Lewis acid catalyst, aluminum chloride, to form the ketone intermediate, valeryl m-cresol. google.comgoogle.com This reaction is a classic example of a Fries rearrangement, where an aryl ester is converted to a hydroxy aryl ketone.
Clemmensen Reduction: The resulting valeryl m-cresol was then reduced to yield amyl-m-cresol. googleapis.com The original method employed a Clemmensen reduction, using zinc amalgam and hydrochloric acid to convert the carbonyl group of the ketone into a methylene (B1212753) group. google.com
A US patent filed in 1929 also described this process, highlighting the discovery that introducing a normal amyl group into the cresol (B1669610) nucleus significantly enhanced its antiseptic power, a property quantified by a high phenol (B47542) coefficient. googleapis.comgoogle.com These early methods, while effective, often required complex purification steps, such as fractional distillation, to achieve the purity needed for pharmaceutical applications. googleapis.com
Over the years, research has focused on refining this synthesis to make it more efficient and cost-effective. Modern adaptations have introduced alternative reagents and conditions. For example, the reduction of the valeryl m-cresol intermediate can now be achieved through catalytic hydrogenation, using a palladium on charcoal catalyst, which is a more environmentally benign approach compared to the use of heavy metals like zinc. google.comchemicalbook.comwipo.int Innovations also include using different acids, such as oxoacids, to catalyze the rearrangement step at lower temperatures. google.com
| Step | Historical Method (c. 1930) | Modern Industrial Method | Key Chemical Transformation |
|---|---|---|---|
| 1. Acylation/Rearrangement | Reaction of m-cresol valerate with aluminum chloride. google.comgoogleapis.com | Reaction of m-cresol with valeric acid or its derivatives, followed by rearrangement using an oxoacid catalyst. google.comwipo.int | Fries Rearrangement (Aryl ester to hydroxy aryl ketone). |
| 2. Reduction | Reduction of valeryl m-cresol using zinc amalgam and hydrochloric acid. google.com | Catalytic hydrogenation of valeryl m-cresol using a palladium on charcoal (Pd/C) catalyst and hydrogen gas. chemicalbook.comwipo.int | Clemmensen Reduction or Catalytic Hydrogenation (Ketone to alkane). |
Structural Isomerism and Nomenclature within Amyl Cresols
The term "amyl cresol" encompasses a wide range of structural isomers. This isomerism arises from two main factors: the three possible positions of the methyl group on the phenol ring (ortho, meta, para), creating the cresol isomers, and the various isomeric forms of the five-carbon amyl group itself. wikipedia.orgresearchgate.net
Cresols, or methylphenols, are aromatic organic compounds that exist as three isomers:
o-cresol (B1677501) (2-methylphenol)
m-cresol (3-methylphenol) wikipedia.org
p-cresol (B1678582) (4-methylphenol)
The amyl group (C5H11) has eight structural isomers, including n-pentyl, isopentyl (3-methylbutyl), and neopentyl (2,2-dimethylpropyl). researchgate.net The combination of these cresol and amyl isomers results in a large number of possible amyl cresol structures.
The specific compound that is the focus of this article, and the one most commonly referred to as "amylmetacresol" in commercial and pharmaceutical contexts, has a defined structure. drugbank.comfda.gov Its systematic IUPAC name is 5-methyl-2-pentylphenol . nih.govtricornhealthcare.com This name clarifies the substitution pattern on the phenol ring: the hydroxyl group is at position 1, the n-pentyl (amyl) group is at position 2 (ortho to the hydroxyl), and the methyl group is at position 5 (meta to the hydroxyl). nih.gov Therefore, the name o-n-Amyl-m-cresol is a descriptive common name for this specific isomer.
| Name Type | Name | Reference |
|---|---|---|
| IUPAC Name | 5-methyl-2-pentylphenol | nih.govfda.govtricornhealthcare.com |
| Common/Synonym | This compound | uni.lu |
| 6-n-Amyl-m-cresol | nih.govfda.gov | |
| Amylmetacresol (B1666032) | nih.govdrugbank.com | |
| CAS Registry Number | 1300-94-3 | nih.govfda.gov |
| Molecular Formula | C12H18O | chemicalbook.comfda.govdrugfuture.com |
| Molecular Weight | 178.27 g/mol | nih.govdrugfuture.com |
Contemporary Research Significance and Scope within Chemical Science
While the primary application of this compound has historically been as an antiseptic, its significance in contemporary chemical science is broader. googleapis.comdrugfuture.com As a member of the alkylphenol class, it serves as a model compound and a versatile intermediate in organic synthesis. wikipedia.orgchemicalbook.com
Alkylphenols are crucial precursors in the chemical industry for manufacturing a wide array of products, including surfactants, phenolic resins, antioxidants, and fragrances. wikipedia.orgchemsec.org Research in this area often involves the alkylation of phenols to produce compounds with specific properties. wikipedia.org The synthetic pathways developed for this compound contribute to the broader understanding and toolbox for phenol functionalization.
Modern research continues to focus on optimizing the synthesis of this compound, aiming for higher purity, lower environmental impact, and improved cost-effectiveness. google.com This includes the development of novel catalysts and reaction conditions to minimize the formation of impurities. google.com
Furthermore, the biological mechanism of action of this compound is an area of active investigation. It is understood to act as an antibacterial and antiviral agent by blocking voltage-gated sodium channels and potentially denaturing viral proteins. nih.gov This mode of action makes it a subject of interest in medicinal chemistry for understanding how small molecules interact with biological membranes and proteins, which could inform the design of new therapeutic agents. Its use in combination with other compounds, such as 2,4-dichlorobenzyl alcohol, in well-known formulations also provides a basis for studying synergistic effects in chemical biology. drugbank.comgoogle.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-methyl-2-pentylphenol |
InChI |
InChI=1S/C12H18O/c1-3-4-5-8-11-10(2)7-6-9-12(11)13/h6-7,9,13H,3-5,8H2,1-2H3 |
InChI Key |
DWKQNRUYIOGYLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C=CC=C1O)C |
Origin of Product |
United States |
Synthetic Methodologies for O N Amyl M Cresol and Its Precursors
Classical Synthetic Routes to Amyl Cresols
The traditional and widely documented synthesis of amyl cresols, specifically o-n-Amyl-m-cresol, involves a two-stage process: the Friedel-Crafts acylation of m-cresol (B1676322) to produce an acyl cresol (B1669610), followed by the reduction of the keto group. googleapis.comgoogle.com
Friedel-Crafts Acylation of m-Cresol with Valeric Acid Derivativesgoogle.comgoogle.comosti.gov
The initial stage of the synthesis is the introduction of a five-carbon acyl group onto the m-cresol ring. This is achieved through a process that starts with esterification followed by a Fries rearrangement. google.comwikipedia.org
The first step is the reaction of m-cresol with a derivative of valeric acid, such as valeryl chloride or valeric anhydride (B1165640), to form the ester m-cresol valerate (B167501) (also referred to as 3-toluoyl valerate). googleapis.comgoogle.com This reaction is typically carried out at elevated temperatures, for instance, between 30 to 45°C. googleapis.comgoogle.com While the reaction can be performed in an organic solvent like toluene (B28343), it is also feasible to conduct it without a solvent. googleapis.comgoogle.com
The following table outlines representative reaction conditions for the formation of m-cresol valerate.
| Reactant 1 | Reactant 2 | Temperature | Duration | Solvent | Crude Product Composition |
| m-Cresol | Valeryl Chloride | 35-45°C | 30 min | Toluene | Not specified |
| m-Cresol | Valeric Anhydride | 35-45°C | 30 min | None | Not specified |
This table is generated based on data from patent literature describing the initial esterification step. google.com
The m-cresol valerate intermediate undergoes a rearrangement reaction to form valeryl m-cresol. google.com This transformation is a classic example of the Fries rearrangement, which involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid. wikipedia.orgbyjus.com Historically, aluminum chloride has been a common catalyst for this step. googleapis.comgoogle.com The reaction involves heating the ester with a slight molar excess of anhydrous aluminum chloride, which causes the n-valeryl group to migrate to a position on the ring that is ortho to the hydroxyl group and para to the methyl group, yielding 6-n-valeryl-m-cresol. google.comgoogleapis.com
More recent methodologies have explored the use of other acids to overcome the hazards and waste production associated with aluminum chloride. google.com Oxoacids such as methanesulfonic acid and benzenesulfonic acid have been successfully used to catalyze the rearrangement, often by heating the m-cresol valerate intermediate in situ after its formation. google.comorganic-chemistry.org The reaction temperature is a critical parameter, with higher temperatures generally favoring the ortho-substituted product. byjus.comyoutube.com
The table below details conditions for the Fries rearrangement using different acid catalysts.
| Starting Material | Catalyst | Temperature | Duration | Crude Product Composition (VMC) |
| m-Cresol Valerate | Aluminum Chloride | 160-170°C | 1.5 hours | Not specified |
| m-Cresol Valerate (in situ) | Benzenesulfonic Acid | 110°C | 7 hours | 75.3% |
| m-Cresol Valerate (in situ) | Methanesulfonic Acid | 110°C | 7 hours | Not specified |
This table is compiled from findings reported in chemical patents. google.comgoogle.com
Reduction of Valeryl m-Cresol to o-n-Amyl-m-cresolgoogle.comosti.gov
The final stage in the synthesis is the reduction of the carbonyl group of the valeryl m-cresol intermediate to a methylene (B1212753) group (-CH2-), converting the ketone into the desired alkyl phenol (B47542), this compound. google.comgoogle.com This deoxygenation can be accomplished through several methods, including catalytic hydrogenation and metal amalgam reductions. google.comgoogle.comyoutube.com
Catalytic hydrogenation is a widely used method for this reduction. osti.govchemrxiv.org The process typically involves reacting valeryl m-cresol with hydrogen gas in the presence of a metal catalyst. google.comwipo.int A common catalyst system is palladium on charcoal (Pd/C). google.comchemicalbook.com The reaction is often carried out in a protic solvent, such as isopropanol, and may be promoted by the addition of an acid like citric acid, which helps to prevent side reactions. googleapis.comchemicalbook.com This method is considered more environmentally friendly compared to older reduction techniques. google.com
Research on the hydrogenation of related alkylphenols, such as p-cresol (B1678582), has shown that catalysts like Pd/γ-Al2O3 can achieve high conversion and selectivity. osti.govosti.gov The efficiency of the reaction is influenced by factors like temperature, pressure, and catalyst surface coverage. osti.govchemrxiv.org
| Substrate | Catalyst | Solvent | Temperature | Pressure | Duration |
| Valeryl m-cresol | 5% Pd/C | Isopropanol | 12.5°C | 0.7 bar (H₂) | ~16 hours |
Data for this table is derived from a patent describing an improved, cost-effective manufacturing process. chemicalbook.com
A classical method for reducing aryl ketones that is robust for acid-stable compounds is the Clemmensen reduction. youtube.comyoutube.com This technique has been historically applied to the synthesis of this compound. googleapis.comgoogle.com The reduction is performed using amalgamated zinc (a mixture of zinc and mercury) in the presence of a strong acid, typically concentrated hydrochloric acid. google.comgoogleapis.com The mixture, often with an alcohol as a co-solvent, is boiled to drive the reaction to completion, converting the valeryl m-cresol into this compound. google.com
While effective, this method is complementary to the Wolff-Kishner reduction, which is performed under basic conditions and is suitable for acid-sensitive substrates. alfa-chemistry.comyoutube.com The Clemmensen reduction specifically reduces aldehydes and ketones to alkanes without affecting the aromatic ring or the phenolic hydroxyl group. youtube.comyoutube.com
| Substrate | Reagents | Solvent System | Conditions |
| Valeryl m-cresol | Zinc Amalgam, Conc. HCl | Water, Alcohol | Boiling |
This table outlines the general conditions for the Clemmensen reduction as described in early patent literature for the synthesis of amyl cresols. google.com
Modern and Catalytic Strategies for Alkylated Cresols
The quest for greener and more efficient synthetic routes has led to the development of novel strategies for the alkylation of phenols and cresols. These modern approaches aim to overcome the limitations of traditional methods, such as harsh reaction conditions, the use of hazardous catalysts, and the formation of undesirable byproducts.
Transition metal-catalyzed reactions have emerged as powerful tools for the formation of carbon-carbon bonds, offering alternative pathways to the classical acid-catalyzed arene alkylation. acs.org These methods often provide enhanced selectivity and milder reaction conditions. While traditional Friedel-Crafts reactions involve the generation of a carbocation that undergoes electrophilic addition to an arene, transition metal catalysis can proceed through different mechanisms, including C-H activation. acs.org
Palladium (Pd), rhodium (Rh), and nickel (Ni) are among the transition metals that have been extensively studied for C-C coupling reactions to synthesize alkyl- and alkenylarenes. acs.orgmdpi.com For instance, Rh-catalyzed alkenylation of substituted arenes has shown regioselectivity that is distinct from acid-catalyzed processes. acs.org The functional group on the arene often plays a crucial role in coordinating the substrate to the metal center, thereby directing the C-H activation and subsequent alkylation. acs.org Although less common for unfunctionalized hydrocarbons, these methods hold promise for the selective synthesis of complex alkylated aromatics. acs.org The challenge in applying these methods to phenols and cresols often lies in the potential for the heteroatom to ligate with the transition metal catalyst, which can influence the catalytic activity and selectivity. mdpi.com
Table 1: Comparison of Catalytic Systems in Arene Alkylation
| Catalyst Type | Typical Metals/Reagents | Key Advantages | Challenges |
|---|---|---|---|
| Lewis/Brønsted Acids | AlCl₃, HF, Zeolites | Well-established, cost-effective | Harsh conditions, corrosion, byproduct formation |
| Transition Metals | Pd, Rh, Ni complexes | High selectivity, mild conditions | Catalyst cost, ligand synthesis, substrate sensitivity |
In line with the principles of green chemistry, solvent-free and microwave-assisted reaction conditions have gained significant traction. sharif.eduresearchgate.netresearchgate.net Microwave irradiation can dramatically reduce reaction times by efficiently heating the reaction mixture. ingentaconnect.comsemanticscholar.org The alkylation of cresols and their analogs has been successfully achieved under solventless and microwave conditions using bases like cesium carbonate (Cs₂CO₃). researchgate.netingentaconnect.com
The outcome of these reactions, particularly the chemoselectivity between O-alkylation (ether formation) and C-alkylation (attachment to the aromatic ring), can be finely tuned by adjusting the reaction parameters. researchgate.netsemanticscholar.org For instance, the solvent-free benzylation of phenols under microwave irradiation shows a dependence on the presence or absence of a base and a phase-transfer catalyst. researchgate.net In some cases, the presence of a catalyst promotes O-alkylation, while its absence can lead to a higher proportion of C-alkylated products. researchgate.net
Research on the solvent-free alkylation of m-cresol with isopropyl alcohol has demonstrated that various parameters, including catalyst amount, reactant mole ratio, temperature, and reaction time, are crucial in controlling reactivity and selectivity. semanticscholar.org Microwave-assisted processes have been shown to significantly shorten the time required for the formation of C-alkylated products compared to conventional heating. researchgate.net
Table 2: Effect of Reaction Conditions on m-Cresol Alkylation
| Method | Alkylating Agent | Catalyst/Base | Conditions | Key Findings | Reference |
|---|---|---|---|---|---|
| Microwave-assisted | Triethylbenzylammonium chloride | K₂CO₃ or Cs₂CO₃ | Solventless, 110-150 °C | Selective formation of the ether product (O-alkylation). | ingentaconnect.com |
| Microwave-assisted | Isopropyl alcohol | Strong acid resin | Solvent-free, 300 W | Chemoselectivity (O- vs. C-alkylation) can be controlled. Shorter reaction times than conventional heating. | semanticscholar.orgresearchgate.net |
Deep eutectic solvents (DESs) are emerging as environmentally friendly alternatives to conventional volatile organic solvents. researchgate.netresearchgate.net These solvents are typically mixtures of a hydrogen bond donor and a hydrogen bond acceptor, and they exhibit a melting point lower than either of the individual components. researchgate.net DESs can act as both the solvent and the catalyst in chemical reactions, including Friedel-Crafts alkylations. rsc.orgrsc.org
Several studies have explored the use of DESs in the alkylation of electron-rich arenes. For example, a choline (B1196258) chloride-zinc chloride based DES has been shown to be an efficient catalyst for the Friedel-Crafts alkylation of arenes with aldehydes under mild conditions. rsc.org An iron(III) chloride-based DES has also been successfully used for the benzylation of various arenes, demonstrating high yields, good regioselectivity, and the potential for catalyst recycling. chemrxiv.org The use of DESs derived from natural sources, known as natural deep eutectic solvents (NADES), further enhances the green credentials of these synthetic methodologies. researchgate.netresearchgate.net
Chemo- and Regioselective Functionalization of m-Cresol
The synthesis of a specific isomer like this compound requires precise control over the position of the incoming n-amyl group on the m-cresol ring. This is governed by the principles of chemo- and regioselectivity.
In the electrophilic substitution of m-cresol, the existing hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring direct the position of the incoming electrophile. Both the hydroxyl and methyl groups are activating and ortho, para-directing. The hydroxyl group is a stronger activating group than the methyl group.
The positions on the m-cresol ring relative to the hydroxyl group are:
Ortho positions: 2 and 6
Meta positions: 4 and 5 (relative to -OH)
Para position: 4 (relative to -OH)
The positions relative to the methyl group are:
Ortho positions: 2 and 4
Meta positions: 5 and 6 (relative to -CH₃)
Para position: (No para position)
The activating groups direct incoming electrophiles to the positions that are ortho and para to them. In m-cresol, the positions activated by the hydroxyl group are 2, 4, and 6. The positions activated by the methyl group are 2 and 4. Therefore, the most activated positions on the m-cresol ring are 2, 4, and 6. The formation of this compound means the n-amyl group attaches at the 2-position (or the equivalent 6-position), which is ortho to the hydroxyl group.
The selectivity between the ortho and para positions is influenced by both electronic and steric factors. almerja.com While statistically there are two ortho positions to one para position, steric hindrance from the existing substituent can disfavor ortho substitution, especially with bulky groups. almerja.com However, in some cases, ortho-selectivity can be achieved. For instance, in the alkylation of phenol, the use of certain catalysts or reaction conditions, such as in supercritical water, can lead to high ortho-selectivity. acs.orgacs.org The choice of catalyst is critical; for example, zeolites with specific pore sizes can favor the formation of a particular isomer. researchgate.net
Stereochemical control refers to the ability to selectively produce a desired stereoisomer in a chemical reaction. fiveable.me This is particularly important in the synthesis of chiral molecules, where different stereoisomers can have vastly different biological activities. fiveable.merijournals.com Strategies to achieve stereochemical control include the use of chiral catalysts, chiral auxiliaries, and stereoselective reactions. fiveable.merijournals.com
In the synthesis of this compound from m-cresol and an n-amylating agent (such as 1-pentene (B89616) or an n-amyl halide), the reaction does not create a new stereocenter. The n-amyl group is achiral at the point of attachment to the cresol ring, and the starting materials are also achiral. Therefore, stereochemical control is not a primary consideration in this specific transformation.
However, the principles of stereochemistry would become crucial if a chiral alkylating agent were used or if the reaction aimed to resolve a racemic mixture of a chiral cresol derivative. The development of asymmetric synthesis and chiral catalysts remains a vital area of research in organic chemistry for producing enantiomerically pure compounds. rijournals.com
Biocatalytic and Biosynthetic Approaches for Cresol Production
The production of cresols, critical precursors for synthesizing compounds like this compound, is increasingly benefiting from biocatalytic and biosynthetic methods. scholaris.ca These approaches are recognized for being more environmentally friendly and energy-efficient compared to traditional physicochemical processes. scholaris.ca Research has focused on leveraging enzymes and whole-cell microorganisms to achieve regioselective hydroxylation of aromatic compounds like toluene or to produce cresols through specific metabolic pathways. researchgate.net
Enzymatic treatment is considered a highly effective method for the transformation of phenolic compounds under mild conditions. scholaris.ca The primary enzymes explored for cresol production and transformation are monooxygenases and peroxidases. scholaris.caresearchgate.net Toluene-o-xylene monooxygenase (ToMO), found in bacteria such as Pseudomonas stutzeri OX1, is a key enzyme that catalyzes the oxidation of toluene to a mixture of o-, m-, and p-cresol. researchgate.netresearchgate.net Engineered bacteria, including modified Escherichia coli strains, have been developed to express these enzyme systems, enabling the hydroxylation of toluene to cresols, which are then often further oxidized to 3- and 4-methylcatechol. researchgate.net The substrate specificities of these enzymes can overlap; for instance, ToMO is highly efficient in degrading non-oxidized substrates like toluene, while phenol/cresol hydroxylases are more effective in oxidizing hydroxylated substrates such as cresols and phenol. researchgate.net
Protein engineering studies on ToMO have demonstrated that its catalytic activity and regiospecificity can be altered by modifying residues within the active site substrate-binding pocket. researchgate.net This allows for the potential to control the distribution of cresol isomers produced. researchgate.net
Table 1: Product Distribution of Cresol Isomers from Toluene Oxidation by Wild-Type and Variant ToMO Enzymes Data sourced from studies on E. coli TG1/pBS(Kan)ToMO expressing different enzyme variants. researchgate.net
| Enzyme Variant | o-Cresol (B1677501) (%) | m-Cresol (%) | p-Cresol (%) |
| Wild-Type ToMO | 7 | 20 | 73 |
| I100Q | 13 | 41 | 46 |
| F205G | 16 | 40 | 44 |
| M180T/E284G | 10 | 19 | 71 |
Peroxidases, such as horseradish peroxidase and soybean peroxidase (SBP), represent another class of enzymes used in cresol-related biocatalysis. scholaris.capublish.csiro.au These enzymes, in the presence of peroxide, facilitate the oxidation of phenolic substrates into phenoxyl free radicals. scholaris.ca These radicals can then couple to form polymers, a process utilized for the removal of cresols from water. scholaris.cauwindsor.ca Studies have identified the optimal conditions for the enzymatic removal of different cresol isomers using SBP, highlighting the enzyme's efficacy. uwindsor.ca
Table 2: Optimal Conditions for ≥95% Removal of Cresol Isomers by Soybean Peroxidase (SBP) Data from experiments conducted in a continuously stirred batch reactor. uwindsor.ca
| Cresol Isomer | SBP Concentration (U/mL) | pH | Hydrogen Peroxide (H₂O₂) Concentration (mM) |
| o-Cresol | 0.7 | 9.0 | 1.2 |
| m-Cresol | 0.8 | 8.0 | 1.1 |
| p-Cresol | 0.3 | 7.0 | 1.0 |
Biosynthetic routes in microorganisms also contribute to cresol production. A patented process describes the use of Pseudomonas putida to convert p-xylene (B151628) into a p-cresol precursor, 4-methylcyclohexa-3,5-diene-1,2-diol-1-carboxylic acid, which can then be converted to p-cresol. google.com Furthermore, research into the microbiota of fermented foods has identified several bacterial genera capable of producing p-cresol. nih.gov The production is influenced by the available carbon source, with glucose leading to the highest yield compared to ethanol (B145695) or lactic acid. nih.gov This suggests that metabolic pathways in these organisms can be manipulated to control cresol formation. nih.gov
Table 3: Potential p-Cresol Producing Microbial Genera Identified in Culture Media Data sourced from studies on microbiota from the pit mud of strong-aroma type Baijiu. nih.gov
| Carbon Source Medium | Potential p-Cresol Producing Genera |
| Glucose | Dorea, Sporanaerobacter, Tepidimicrobium, Tissierella Soehngenia, Clostridium, Sedimentibacter |
| Ethanol | Proteiniborus, Ruminococcus, Sporanaerobacter |
| Lactic Acid | Lutispora, Tepidimicrobium |
Metabolic engineering provides a powerful platform for enhancing the production of desired chemicals in microorganisms like E. coli and Saccharomyces cerevisiae. lbl.govmdpi.com By manipulating cellular chemistry through the introduction of heterologous biosynthesis pathways and the optimization of enzyme expression, researchers can direct metabolic flux towards the synthesis of specific precursors like cresols. lbl.gov
Reaction Mechanisms and Mechanistic Investigations
Elucidation of Alkylation Mechanisms on Phenolic Scaffolds
The introduction of an alkyl group onto a phenolic ring, a critical step in the synthesis of o-n-Amyl-m-cresol, primarily proceeds through electrophilic aromatic substitution. The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-, para-directing group, which influences the regioselectivity of the alkylation.
Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. byjus.com The mechanism generally involves two key steps:
Attack of the Aromatic Ring: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E+). This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com
Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromaticity of the ring. masterorganicchemistry.com
In the context of cresol (B1669610) alkylation, the hydroxyl (-OH) and methyl (-CH₃) groups on the m-cresol (B1676322) ring are both activating and ortho-, para-directing. This means they increase the rate of reaction and direct the incoming electrophile to the positions ortho and para to themselves. ncert.nic.in For m-cresol, this results in substitution primarily at the C2, C4, and C6 positions.
The synthesis of this compound involves a Friedel-Crafts acylation followed by a reduction. The initial Friedel-Crafts acylation is a type of electrophilic aromatic substitution where the electrophile is an acylium ion. sigmaaldrich.commasterorganicchemistry.com This is typically generated from an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comwikipedia.org The acylium ion is resonance-stabilized, making it a good electrophile for the aromatic ring to attack. sigmaaldrich.com A key advantage of Friedel-Crafts acylation over direct alkylation is that the resulting ketone is deactivated towards further substitution, preventing polyalkylation. organic-chemistry.org
Catalysts play a pivotal role in the alkylation of phenolic scaffolds, influencing both the reaction rate and the regioselectivity of the product. mdpi.com
Lewis Acids: In Friedel-Crafts reactions, strong Lewis acids like AlCl₃ or FeCl₃ are essential. wikipedia.orgnih.gov They function by coordinating with the halogen of the acyl or alkyl halide, making it a better leaving group and facilitating the formation of the carbocation or acylium ion electrophile. youtube.com In Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid is often required because the product ketone can form a complex with the catalyst. wikipedia.org
Solid Acid Catalysts: To overcome the issues associated with homogeneous Lewis acids, such as corrosion and disposal, solid acid catalysts like zeolites (e.g., H-ZSM-5, H-MCM-22, HY), clays (B1170129) (e.g., Montmorillonite K10), and supported acids have been investigated. researchgate.netresearchgate.netresearchgate.net These materials offer advantages in terms of reusability and process efficiency. The pore structure and acidity of zeolites can influence the product distribution. For instance, in the alkylation of phenol with methanol, the presence of strong Lewis and Brønsted acid sites in HBEA and HY zeolites promotes the formation of cresols. researchgate.net The shape selectivity of zeolites like HZSM-5 can hinder the formation of bulkier, over-alkylated products. researchgate.net
Dual Catalytic Systems: Recent research has explored dual catalytic systems. For example, a combination of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) has been used for the direct alkylation of phenols with alcohols. This system promotes the partial hydrogenation of the phenol and oxidation of the alcohol, followed by an aldol (B89426) condensation and rearomatization. researchgate.net
The table below summarizes the influence of different catalysts on the alkylation of phenolic compounds.
| Catalyst Type | Example(s) | Role in Reaction | Key Advantages/Disadvantages |
| Lewis Acids | AlCl₃, FeCl₃ | Generation of electrophile (acylium/carbocation) | High reactivity; often required in stoichiometric amounts, corrosive, difficult to separate. wikipedia.orgmdpi.com |
| Zeolites | H-ZSM-5, H-MCM-22, HBEA, HY | Provide Brønsted and Lewis acid sites for alkylation | Reusable, shape-selective, environmentally benign; can be prone to deactivation. researchgate.netresearchgate.net |
| Clays | Montmorillonite K10 | Solid acid catalyst for regioselective alkylation | Inexpensive, effective for specific transformations. researchgate.net |
| Dual Catalysts | Pd/C and Sc(OTf)₃ | Promotes a multi-step, one-pot reaction sequence | High atom economy, can achieve novel transformations. researchgate.net |
| Oxoacids | p-toluenesulphonic acid, benzenesulphonic acid | Catalyst for the rearrangement of m-cresol valerate (B167501) | Allows for lower reaction temperatures compared to traditional methods. google.com |
Mechanistic Pathways of Carbonyl Reduction in Valeryl m-Cresol
The synthesis of this compound from valeryl m-cresol involves the reduction of a ketone (carbonyl group) to an alkane. The Clemmensen reduction is a classic method for this transformation. wikipedia.org
The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). wikipedia.org While the reaction has been used for over a century, its precise mechanism is still debated due to its heterogeneous nature. wikipedia.org However, it is generally accepted to involve organozinc intermediates. wikipedia.org
A proposed mechanism involves the following steps:
The carbonyl oxygen is protonated by the strong acid. youtube.com
The zinc metal acts as an electron donor. A series of single electron transfers from the zinc to the carbonyl carbon occurs.
This leads to the formation of zinc-carbenoid intermediates on the surface of the zinc.
Protonolysis of the carbon-zinc bonds ultimately cleaves the carbon-oxygen bond, and the carbonyl group is reduced to a methylene (B1212753) (-CH₂) group. wikipedia.org
The Clemmensen reduction is particularly effective for aryl-alkyl ketones, such as the valeryl m-cresol intermediate in the synthesis of this compound. wikipedia.org An alternative to the Clemmensen reduction is the Wolff-Kishner reduction, which is carried out under basic conditions. youtube.com
In biological systems, carbonyl reduction is also a significant metabolic pathway, catalyzed by carbonyl-reducing enzymes (CREs) such as aldo-keto reductases. nih.govnih.govresearchgate.net These enzymatic reductions typically involve the transfer of a hydride from a cofactor like NADPH. nih.gov
Intramolecular Rearrangement Mechanisms in Amyl Cresol Synthesis
The synthesis of valeryl m-cresol, the precursor to this compound, can be achieved through a one-pot reaction involving the acylation of m-cresol with valeric acid or its derivatives, followed by an intramolecular rearrangement. google.com This process often involves the initial formation of m-cresyl valerate (an ester) via O-acylation, which then rearranges to the C-acylated product, valeryl m-cresol (a ketone). This rearrangement is an example of the Fries rearrangement.
The Fries rearrangement can be catalyzed by both Brønsted and Lewis acids. A patent describes a process where m-cresol is reacted with valeryl chloride or valeric anhydride to form m-cresyl valerate, which then rearranges in the presence of an oxoacid like p-toluenesulphonic acid at elevated temperatures (e.g., 110°C) to yield valeryl m-cresol. google.com This method is advantageous as it can be performed at lower temperatures than syntheses using other catalysts. google.com
The mechanism of the Fries rearrangement is complex and can proceed through either an intermolecular or intramolecular pathway, depending on the reaction conditions. The intermolecular mechanism involves the formation of a free acylium ion which then performs an electrophilic aromatic substitution on another cresol molecule. The intramolecular mechanism involves the acyl group migrating directly from the oxygen to the ortho or para position of the aromatic ring.
Photochemical Reactivity and Quinone Methide Formation from Cresol Derivatives
Cresol derivatives, upon exposure to UV light, can undergo photochemical reactions to form highly reactive intermediates known as quinone methides. nih.gov Quinone methides are characterized by a quinone-like structure with a methylene group exocyclic to the ring. mdpi.com
The formation of quinone methides from phenols typically involves the loss of a leaving group from the benzylic position. nih.gov For example, the photolysis of hydroxybenzyl alcohols can lead to dehydration and the formation of a quinone methide. researchgate.net The mechanism is believed to proceed through an excited state of the phenol, which can undergo deprotonation to a phenolate (B1203915) ion, followed by the elimination of the leaving group. researchgate.net
These intermediates are highly electrophilic and react rapidly with nucleophiles. mdpi.comacs.org For instance, p-quinone methide, formed from the oxidation of p-cresol (B1678582), reacts readily with water. mdpi.com The formation of quinone methides from alkylphenols has been linked to their metabolic activation and potential toxicity, as they can form adducts with biological nucleophiles like glutathione. nih.gov
The reactivity of these photogenerated quinone methides is of significant interest in various fields, including photochemistry and biology. nih.govacs.org
Radical-Mediated C-H Functionalization Processes in Cresol Chemistry
Radical-mediated C-H functionalization represents a powerful strategy for modifying organic molecules by directly converting C-H bonds into new functional groups. nih.govrsc.orgamanote.com This approach avoids the need for pre-functionalized starting materials and can offer novel synthetic pathways. nih.gov These reactions are typically initiated by a radical species that abstracts a hydrogen atom from the substrate, generating a carbon-centered radical. nih.gov
In the context of cresol chemistry, radical reactions can be used to introduce functionality at various positions. For example, the benzylic C-H bonds of the methyl group on cresol are susceptible to radical abstraction.
The general mechanism for a radical-mediated C-H functionalization involves three main stages:
Initiation: Generation of a radical species, often through thermal or photochemical decomposition of an initiator. nih.gov
Propagation: The initiator radical abstracts a hydrogen atom from the cresol derivative to form a substrate radical. This radical then reacts with another reagent to form the product and regenerate a radical to continue the chain.
Termination: Two radicals combine to form a non-radical species, ending the chain reaction.
Systematic studies have shown that the regioselectivity of radical functionalization on aromatic heterocycles can be predicted and even tuned by modifying reaction conditions such as solvent and pH. nih.gov While much of the research has focused on heterocycles, the principles can be extended to substituted phenols like cresols. This area of chemistry holds promise for developing new, efficient methods for the synthesis of complex cresol derivatives.
Derivatization and Chemical Transformations of O N Amyl M Cresol
Synthesis of Novel Amyl Cresol (B1669610) Derivatives
The synthesis of new amyl cresol derivatives is a field of study aimed at modulating the compound's therapeutic efficacy. The fundamental production of amyl-m-cresol is a multi-stage process that is adaptable for creating a range of analogs. A prevalent industrial method for amyl-m-cresol synthesis commences with the reaction between m-cresol (B1676322) and valeric acid or one of its derivatives, like valeryl chloride or valeric anhydride (B1165640), to yield m-cresol valerate (B167501). nih.gov This esterification step is generally performed at increased temperatures. nih.gov
Subsequent to the ester's formation, a rearrangement reaction is initiated. Traditionally, this has been accomplished with aluminum chloride, which promotes the Fries rearrangement of the acyl group to the aromatic ring, leading to the formation of valeryl m-cresol. nih.govnih.gov More modern techniques employ oxoacids such as methanesulphonic acid or benzenesulphonic acid for this rearrangement. nih.gov The resultant ketone, valeryl m-cresol, serves as a pivotal intermediate from which amyl-m-cresol is synthesized. nih.gov
The concluding step involves the reduction of the ketone to the corresponding alkyl group. This has conventionally been carried out via a Clemmensen reduction using zinc amalgam and hydrochloric acid. nih.govcdnsciencepub.com Contemporary industrial processes frequently utilize catalytic hydrogenation, for instance, with a palladium on charcoal catalyst and hydrogen gas, representing a more ecologically sound method. nih.govcmu.edu
By altering the initial cresol isomer to o-cresol (B1677501) or p-cresol (B1678582), it is possible to synthesize different amyl cresol derivatives. For instance, treating o-cresyl n-valerate with aluminum chloride results in a mixture of ketone intermediates, which can then be individually reduced to produce various n-amyl-o-cresol isomers. cdnsciencepub.com
Table 1: Synthesis Methods for Amyl Cresol Derivatives
| Starting Material | Reagents | Intermediate | Product | Citation |
|---|---|---|---|---|
| m-cresol | 1. Valeric acid derivative (e.g., valeryl chloride) 2. Aluminum chloride or oxoacid 3. Zinc amalgam/HCl or H₂/Pd-C | m-cresol valerate, valeryl m-cresol | Amyl-m-cresol | nih.govcdnsciencepub.com |
| o-cresol | 1. o-cresyl n-valerate 2. Aluminum chloride 3. Zinc amalgam/HCl | Ketone mixture | n-amyl-o-cresol isomers | cdnsciencepub.com |
Chemical Modifications at the Aromatic Hydroxyl Group
The phenolic hydroxyl group of o-n-amyl-m-cresol is a principal location for chemical alteration, enabling the synthesis of diverse derivatives with potentially modified physicochemical and biological characteristics. A key transformation at this site is esterification.
The synthesis of amyl-m-cresol proceeds via an ester intermediate, m-cresyl n-valerate, which is created by the reaction of the hydroxyl group of m-cresol with a derivative of valeric acid. nih.gov This reaction serves as a classic illustration of modifying the phenolic hydroxyl group. The conditions for this esterification can be finely tuned; for example, by reacting m-cresol with valeryl chloride at temperatures between 35 to 45°C. nih.gov
The creation of esters from phenols is a frequent strategy for developing prodrugs or for altering a molecule's lipophilicity. Although the synthesis of amyl-m-cresol involves the subsequent rearrangement of this ester, the ester itself is a significant derivative. The synthesis of other ester analogs, for example, by reacting the final amyl-m-cresol product with various acylating agents, is a logical progression for generating new derivatives. For instance, the synthesis of 4'-ester analogs of resveratrol, another phenolic compound, has been investigated to augment its biological activity. umontreal.ca This implies that analogous modifications to amyl-m-cresol could produce novel compounds.
Another possible modification of the hydroxyl group is its conversion into other functional groups. General chemical strategies for the chemoselective transformation of hydroxyl groups include their conversion to a good leaving group, for instance through tosylation, which can subsequently be displaced by other nucleophiles. nih.gov For example, a hydroxyl group can be transformed into an azide, a versatile functional group for further "click chemistry" applications. nih.gov
Table 2: Examples of Chemical Modifications at the Phenolic Hydroxyl Group
| Modification Type | Reagents | Resulting Functional Group | Potential Application | Citation |
|---|---|---|---|---|
| Esterification | Valeryl chloride, Valeric anhydride | Ester | Intermediate in amyl-m-cresol synthesis, potential for prodrugs | nih.gov |
| Conversion to Leaving Group | Tosyl chloride | Tosylate | Intermediate for further nucleophilic substitution | nih.gov |
| Azidination | Ph₃P, DDQ, n-Bu₄NN₃ | Azide | Bioorthogonal chemistry applications | nih.gov |
Functionalization of the Pentyl Side Chain
The n-pentyl side chain of this compound presents another location for chemical modification, separate from the aromatic ring and the hydroxyl group. The benzylic position of this alkyl chain is especially reactive towards certain chemical transformations.
A notable functionalization is the oxidation of the alkyl side chain. When a compound with an alkyl group attached to an aryl group is exposed to a potent oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid, the benzylic carbon is oxidized to a carboxylic acid group. nih.govcmu.edu A prerequisite for this reaction is the presence of at least one hydrogen atom on the benzylic carbon. nih.govcmu.edu In the case of this compound, this would lead to the formation of a carboxylic acid at the benzylic position of the pentyl chain, accompanied by the cleavage of the remainder of the alkyl chain. This change would convert the ortho-directing alkyl group into a meta-directing carboxylic acid group, thus changing the reactivity of the aromatic ring in later reactions. nih.gov
Another significant functionalization at the benzylic position is free-radical bromination. amazonaws.com By employing a reagent such as N-bromosuccinimide (NBS), a bromine atom can be selectively attached to the benzylic carbon. nih.gov This benzylic bromide is a highly adaptable intermediate that can then undergo further substitution (Sₙ1 or Sₙ2) or elimination (E1 or E2) reactions, which permits the introduction of a broad spectrum of other functional groups at this position. amazonaws.com
Table 3: Functionalization Reactions of the Pentyl Side Chain
| Reaction Type | Reagents | Product | Significance | Citation |
|---|---|---|---|---|
| Side-Chain Oxidation | KMnO₄ or CrO₃/H₂SO₄ | Carboxylic acid at benzylic position | Alters electronic properties of the aromatic ring | nih.govcmu.edu |
| Benzylic Bromination | N-Bromosuccinimide (NBS) | Benzylic bromide | Versatile intermediate for further synthesis | nih.govamazonaws.com |
Generation and Reactivity of Transient Intermediates from Amyl Cresols
The chemical reactivity of amyl cresols is further illuminated by the generation and subsequent reactions of transient intermediates, including phenoxyl radicals and quinone methides. These reactive species, though often ephemeral, are pivotal in a variety of chemical and biological processes.
Phenoxyl Radicals: Phenoxyl radicals can be formed from substituted phenols, such as amyl cresols, through a one-electron oxidation process. researchgate.net This can be accomplished by several means, including hydrogen atom abstraction by other radicals (like tert-butoxyl radicals) or via photolysis. cdnsciencepub.com The resultant phenoxyl radicals are stabilized by resonance, which accounts for their increased stability relative to other radical species. researchgate.net The characteristics and reactivity of these radicals are influenced by the nature and placement of substituents on the phenolic ring. researchgate.net For example, ortho-substituents can introduce steric hindrance that impedes dimerization reactions, thereby extending the radical's lifespan. researchgate.net
The reactivity profile of phenoxyl radicals is varied. They can engage in redox-cycling, for instance, by reacting with thiols such as glutathione. nih.gov This reaction regenerates the original phenol (B47542) and forms a thiyl radical, which can subsequently trigger the formation of reactive oxygen species like superoxide (B77818) radicals. nih.gov This points to a possible mechanism for the pro-oxidant behavior of phenolic compounds under specific conditions.
Ortho-Quinone Methides: this compound, which possesses an alkyl group ortho to the hydroxyl group, is a candidate for forming an ortho-quinone methide (o-QM). These are extremely reactive intermediates that can be produced under a range of conditions. acs.org One technique involves their in-situ generation from Mannich adducts of phenols in the presence of an alkylating agent. nih.gov An alternative method is the palladium-catalyzed reaction of vinyl phenols, which proceeds through an o-QM intermediate. nih.gov More recently, chemoenzymatic approaches have been established where enzymes such as CitB can selectively hydroxylate the benzylic C-H bond of ortho-cresol substrates, yielding a benzylic alcohol that exists in equilibrium with the corresponding o-QM. amazonaws.com
Upon their formation, o-QMs act as potent electrophiles and react swiftly with a diverse array of nucleophiles. acs.org They are capable of undergoing 1,4-conjugate addition with carbon, nitrogen, oxygen, and sulfur nucleophiles. amazonaws.comacs.org Additionally, o-QMs can function as dienes in Diels-Alder reactions, paving the way for the synthesis of chromane (B1220400) and other benzopyran structures. acs.org The fleeting existence of o-QMs makes them highly useful in cascade reactions, where they are generated and captured in situ to construct molecular complexity within a single reaction vessel. amazonaws.com
Table 4: Transient Intermediates from Amyl Cresols and Their Reactivity
| Intermediate | Generation Method | Reactivity | Potential Products | Citation |
|---|---|---|---|---|
| Phenoxyl Radical | Hydrogen abstraction, Photolysis | Dimerization, Reaction with thiols | Biphenolic structures, Thiol adducts, ROS | cdnsciencepub.comnih.govresearchgate.net |
| Ortho-Quinone Methide | From Mannich adducts, Pd-catalysis, Chemoenzymatic | 1,4-Conjugate addition, Diels-Alder reaction | ortho-Alkyl substituted phenols, Benzopyrans, Chromanes | nih.govamazonaws.comacs.org |
Utilization in the Synthesis of Complex Organic Architectures
While this compound is predominantly known for its antiseptic applications, its chemical framework offers the potential for its use as a foundational element in the creation of more elaborate organic structures. In organic synthesis, a building block is a molecule that can be seamlessly integrated into a larger assembly, often contributing specific functionalities or a distinct structural feature. lifechemicals.combeilstein-journals.org The value of this compound in this capacity arises from the various reactive sites within the molecule, as detailed in the previous sections.
The phenolic hydroxyl group, the aromatic ring, and the n-pentyl side chain can each be selectively functionalized to produce intermediates that can be joined with other molecules in multi-step synthetic routes. umontreal.camit.edu For example, the hydroxyl group can be transformed into an ether or ester linkage, or it can be used to direct ortho-lithiation for the attachment of other substituents to the aromatic ring.
The functionalization of the pentyl side chain, especially at the benzylic position, provides a potent method for integrating the amyl cresol unit into larger molecules. As noted earlier, benzylic bromination creates a reactive intermediate that can undergo nucleophilic substitution to establish new carbon-carbon or carbon-heteroatom bonds. The oxidation of the side chain to a carboxylic acid yields a functional group that can be employed to form amides or esters, which are common linkages in pharmaceuticals and other complex molecules.
Moreover, the generation of transient intermediates like ortho-quinone methides from this compound creates opportunities for its application in cycloaddition and conjugate addition reactions, resulting in the formation of polycyclic and heavily substituted aromatic compounds. acs.org These reaction types are crucial in the total synthesis of natural products and in the development of novel molecular frameworks for medicinal chemistry. lifechemicals.com
Although there are no prominent documented instances of this compound being utilized as a primary building block in the total synthesis of a complex natural product, the chemical transformations it is capable of suggest its suitability for such roles. Its structural resemblance to other substituted cresols, which find use as intermediates in the manufacturing of dyes, resins, and pharmaceuticals, lends further credence to this potential. nih.gov Consequently, the creation of efficient and selective methods for the functionalization of this compound could broaden its utility from an active ingredient to a versatile synthetic intermediate.
Table 5: Potential Synthetic Applications of this compound as a Building Block
| Functionalized Moiety | Subsequent Reaction Type | Resulting Linkage/Structure | Potential Application |
|---|---|---|---|
| Phenolic Hydroxyl | Etherification, Esterification | Ether, Ester | Prodrugs, Linkers in larger molecules |
| Benzylic Bromide | Nucleophilic Substitution | C-C, C-N, C-O, C-S bonds | Elaboration of the side chain |
| Benzylic Carboxylic Acid | Amide or Ester formation | Amide, Ester | Coupling to other molecules (e.g., peptides, polymers) |
| Ortho-Quinone Methide | Diels-Alder, Conjugate Addition | Chromanes, Polycyclic systems | Synthesis of complex heterocyclic and carbocyclic scaffolds |
Advanced Spectroscopic and Analytical Methodologies for O N Amyl M Cresol Research
Chromatographic Techniques for Separation and Quantification
Chromatography is an indispensable tool in pharmaceutical analysis for separating a compound from a mixture and quantifying its concentration. omicsonline.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for the analysis of o-n-Amyl-m-cresol.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method for the quantification of amylmetacresol (B1666032). wjpr.net The development of an HPLC method involves a systematic approach to optimize chromatographic conditions to achieve high sensitivity, specificity, and resolution. wjpr.netwjpmr.com
Method development for this compound typically involves selecting an appropriate stationary phase, such as a C18 column, and optimizing the mobile phase composition. researchgate.netsphinxsai.com A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile. researchgate.netsphinxsai.com The ratio of these components is adjusted to achieve a suitable retention time and separation from other components in the sample. researchgate.net Detection is commonly performed using a UV detector, with wavelengths around 220 nm proving effective for this compound. sphinxsai.com
Validation of the developed HPLC method is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure its reliability. researchgate.netsphinxsai.com This process verifies several key parameters:
Linearity: The method demonstrates a linear relationship between the concentration of amylmetacresol and the detector response over a specified range. researchgate.net For instance, studies have shown excellent linearity with correlation coefficients (r²) exceeding 0.999. researchgate.netsphinxsai.com
Accuracy: Determined by recovery studies, accuracy measures how close the experimental value is to the true value. For amylmetacresol, percentage recoveries are typically found to be within the acceptable range of 98-102%. wjpr.netsphinxsai.com
Precision: This assesses the method's reproducibility, with relative standard deviations (%RSD) for repeated measurements being below 2%. wjpr.net
Specificity: The method's ability to exclusively measure the analyte of interest without interference from other substances is confirmed. wjpr.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. A reported method showed an LOQ for amylmetacresol of 0.15 µg/mL. researchgate.netsphinxsai.com
The following table summarizes a validated HPLC method for the analysis of this compound.
| Parameter | Condition / Value | Source |
| Chromatograph | Reverse Phase-High Performance Liquid Chromatograph | researchgate.netsphinxsai.com |
| Column | Discovery C18 (250 mm × 4.6 mm, 5 µm) | researchgate.netsphinxsai.com |
| Mobile Phase | Mixed Phosphate Buffer : Acetonitrile (50:50 v/v) | researchgate.netsphinxsai.com |
| Flow Rate | 1.0 mL/min | researchgate.netsphinxsai.com |
| Detection | PDA Detector at 220 nm | sphinxsai.com |
| Retention Time | 5.300 ± 0.01 min | researchgate.netsphinxsai.com |
| Linearity Range | 0.3 - 0.9 µg/mL (r²=0.999) | researchgate.netsphinxsai.com |
| Accuracy | 99.80 - 101.36 % Recovery | researchgate.netsphinxsai.com |
| LOD | 0.86 µg/mL (as per one study) | sphinxsai.com |
| LOQ | 0.15 µg/mL (as per one study) | researchgate.netsphinxsai.com |
Gas Chromatography (GC) for Purity Assessment and Component Analysis
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds, making it highly suitable for the purity assessment of this compound. omicsonline.orgbirchbiotech.com The method relies on the differential partitioning of vaporized components between a gaseous mobile phase (carrier gas) and a stationary phase within a column. birchbiotech.com GC is particularly effective for identifying and quantifying residual solvents, synthesis by-products, and degradation products. omicsonline.org
For the analysis of this compound and related phenolic compounds, a capillary column such as a DB-5 or similar (5%-phenyl)-methylpolysiloxane column is often used. semanticscholar.org A temperature-programmed oven is employed to ensure the efficient separation of components with different boiling points. semanticscholar.org A Flame Ionization Detector (FID) is commonly utilized due to its high sensitivity to organic compounds. semanticscholar.org
Purity assessment by GC involves calculating the area percentage of the main compound peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak. birchbiotech.com This provides a quantitative measure of the purity. Furthermore, when coupled with a mass spectrometer (GC-MS), the technique offers definitive identification of impurities by comparing their mass spectra with reference libraries. omicsonline.org This is crucial for impurity profiling, which involves the identification and quantification of specific impurities that may be present, such as process-related compounds or degradation products. synthinkchemicals.comsynzeal.com Reference standards for known impurities, like Amylmetacresol Impurity B (m-Cresol), are used for accurate identification and quantification. pharmaffiliates.comsynchemia.com
The table below outlines typical parameters for a GC-based analysis relevant to this compound.
| Parameter | Condition / Value | Source |
| Chromatograph | Gas Chromatograph with FID | semanticscholar.org |
| Column | DB-5 (or equivalent), 15-30 m length | semanticscholar.org |
| Carrier Gas | Helium or Nitrogen | semanticscholar.org |
| Injector Temp. | ~250 °C | semanticscholar.org |
| Detector Temp. | ~275 - 300 °C | semanticscholar.org |
| Oven Program | Initial temp 90°C, ramped to 150°C | semanticscholar.org |
| Application | Purity determination, Impurity profiling | omicsonline.orgbirchbiotech.comsynchemia.com |
Advanced Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure and functional groups of a compound. For this compound, techniques like Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) are vital for confirming its chemical identity and structure.
Infrared (IR) Absorption Spectrophotometry for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov It operates on the principle that chemical bonds vibrate at specific frequencies, and when these frequencies match the frequency of IR radiation, the molecule absorbs the radiation. nih.govamericanpharmaceuticalreview.com The resulting IR spectrum is a unique "fingerprint" of the molecule, showing absorption bands corresponding to its specific functional groups. mhlw.go.jp
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the mid-IR region (4000-400 cm⁻¹). americanpharmaceuticalreview.com These include the hydroxyl (-OH) group, the aromatic ring, and the aliphatic n-amyl and methyl groups. Analysis of the IR spectrum allows for the confirmation of these structural features.
| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretching, broad | 3600 - 3200 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching (amyl & methyl) | 2960 - 2850 |
| Aromatic C=C | Ring Stretching | 1620 - 1450 |
| Phenolic C-O | Stretching | 1260 - 1180 |
The broad absorption band for the O-H stretch is characteristic of a hydrogen-bonded phenol (B47542). The sharp peaks in the 3000-2850 cm⁻¹ region confirm the presence of the saturated alkyl chains, while absorptions just above 3000 cm⁻¹ are indicative of the aromatic C-H bonds. The C=C stretching vibrations within the aromatic ring and the strong C-O stretching band further confirm the core structure of this compound.
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Applications
Raman spectroscopy, like IR, is a vibrational spectroscopy technique that provides a unique chemical fingerprint of a molecule. medprimepublication.org It is based on the inelastic scattering of monochromatic light, usually from a laser. medprimepublication.org While IR absorption requires a change in the dipole moment during vibration, a Raman signal is produced by a change in the bond's polarizability. nih.gov This makes Raman spectroscopy particularly effective for analyzing non-polar bonds and symmetric vibrations, offering complementary information to IR spectroscopy. researchgate.net The technique is non-destructive and requires minimal sample preparation. medprimepublication.org
For this compound, the Raman spectrum would show characteristic peaks for the aromatic ring vibrations and the C-C backbone of the alkyl chains.
While conventional Raman scattering is inherently weak, Surface-Enhanced Raman Scattering (SERS) can overcome this limitation, boosting the signal by many orders of magnitude. mdpi.comyoutube.com SERS occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, typically made of gold or silver. youtube.com This enhancement is driven by two primary mechanisms: an electromagnetic mechanism involving the amplification of light by localized surface plasmons on the metal surface, and a chemical mechanism involving charge transfer between the molecule and the surface. youtube.com
The immense signal amplification allows for the detection of molecules at extremely low concentrations, even down to the single-molecule level. nih.gov This makes SERS a promising tool for trace-level detection of compounds like this compound in various matrices. mdpi.com SERS-based nanosensors could be developed for rapid screening applications where high sensitivity is required. youtube.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the complete molecular structure of an organic compound. researchgate.netcore.ac.uk It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. researchgate.netethernet.edu.et
A complete NMR analysis for this compound would involve several experiments:
¹H NMR: This spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting). For this compound, distinct signals would be expected for the aromatic protons, the phenolic -OH proton, the methyl protons, and the protons of the n-amyl chain.
¹³C NMR: This spectrum shows the number of different types of carbon atoms in the molecule. Each unique carbon atom in this compound would produce a distinct signal.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. core.ac.ukhyphadiscovery.com COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton and confirming the substitution pattern on the aromatic ring. hyphadiscovery.com
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for the this compound structure. organicchemistrydata.orgnih.gov
| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Phenolic OH | 4.5 - 5.5 (variable) | - |
| Aromatic CH | 6.6 - 7.2 | 115 - 130 |
| Aromatic C-OH | - | 150 - 155 |
| Aromatic C-CH₃ | - | 138 - 142 |
| Aromatic C-Alkyl | - | 135 - 140 |
| Aromatic C | - | 120 - 130 |
| -CH₃ (on ring) | 2.2 - 2.4 | 20 - 22 |
| -CH₂- (amyl, α) | 2.5 - 2.7 | 30 - 35 |
| **-CH₂- (amyl, β, γ) | 1.2 - 1.7 | 22 - 32 |
| -CH₂- (amyl, δ) | 1.2 - 1.7 | 22 - 23 |
| -CH₃ (amyl, ε) | 0.8 - 1.0 | 13 - 15 |
By combining the data from these NMR experiments, the precise structure of this compound, including the connectivity of the n-amyl group and the methyl group to the cresol (B1669610) ring, can be unambiguously confirmed. researchgate.nethyphadiscovery.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing critical information about a compound's molecular weight and structure. For this compound (amylmetacresol), which has a molecular formula of C₁₂H₁₈O, the molecular weight is approximately 178.27 g/mol . nih.govscbt.comchemicalbook.com High-resolution mass spectrometry can determine the exact mass with much greater precision, which for amylmetacresol is 178.135765193 Da. nih.gov
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the molecule. For this compound, this peak would appear at m/z ≈ 178. The fragmentation pattern observed in the mass spectrum is a direct result of the compound's structure—a cresol ring substituted with a hydroxyl group, a methyl group, and a linear five-carbon (n-amyl) chain.
The fragmentation of this compound is predictable based on the established principles of mass spectrometry for phenolic and alkyl-aromatic compounds. whitman.edulibretexts.org Key fragmentation pathways include:
Alpha-Cleavage: Cleavage of the bond between the first and second carbon atoms of the n-amyl side chain is highly probable. This benzylic cleavage would result in the formation of a stable tropylium-like cation or a related resonance-stabilized structure.
Alkyl Chain Fragmentation: The straight n-amyl chain can undergo fragmentation, leading to the loss of successive alkyl radicals. This process results in a characteristic series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org
Loss of the Amyl Group: Cleavage of the bond between the aromatic ring and the n-amyl substituent can occur, resulting in the loss of a pentyl radical (•C₅H₁₁), which has a mass of 71 Da. This would produce a fragment ion at m/z 107 (178 - 71), corresponding to the cresolyl cation. This fragment is often prominent in the spectra of alkyl-substituted phenols.
McLafferty Rearrangement: If sterically possible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen from the alkyl chain to the aromatic ring or hydroxyl group, followed by the elimination of a neutral alkene (in this case, propene, C₃H₆), leading to a characteristic fragment ion.
The relative abundance of these fragment ions helps in the definitive identification of the molecule and allows for its differentiation from structural isomers.
Table 1: Key Mass Spectrometric Data for this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | |
| Synonyms | Amylmetacresol, 5-Methyl-2-pentylphenol | nih.govmedchemexpress.com |
| Molecular Formula | C₁₂H₁₈O | scbt.commedchemexpress.com |
| Molecular Weight | 178.27 g/mol | scbt.comchemicalbook.com |
| Exact Mass | 178.135765193 Da | nih.gov |
| Molecular Ion (M⁺) | m/z 178 | nih.gov |
| Major Predicted Fragment Ions | m/z 107 (Loss of •C₅H₁₁) |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the detailed analysis of complex mixtures. ijarnd.comnih.gov For the comprehensive analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed methods. nih.govomicsonline.org These techniques not only confirm the identity of the compound but also separate it from impurities and isomers, enabling precise quantification. chemijournal.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. omicsonline.org In this method, the gas chromatograph first separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. chemijournal.com The separated components then enter the mass spectrometer, which serves as a highly specific detector, providing mass spectra for identification and structural elucidation. nih.gov
A significant analytical challenge in the analysis of cresols is the separation of positional isomers (e.g., o-cresol (B1677501), m-cresol (B1676322), p-cresol), which often have very similar retention times on standard GC columns but can be resolved using specialized columns. gcms.cz For this compound, it is crucial to achieve chromatographic separation from any related impurities or isomers before the sample enters the mass spectrometer to ensure accurate identification and quantification. gcms.czdrugfuture.com The European Pharmacopoeia, for instance, specifies gas chromatography for testing related substances in amylmetacresol. drugfuture.com The use of a Zebron-WAX polyethylene (B3416737) glycol GC phase has been shown to effectively resolve critical cresol isobars, which is a task not easily achieved with standard 5%-phenyl columns. gcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is another powerful hyphenated technique that offers great versatility for a wide range of compounds, including those that are non-volatile or thermally unstable. omicsonline.org In LC-MS, high-performance liquid chromatography (HPLC) is used for the separation. The eluent from the LC column is then introduced into the mass spectrometer, typically through an interface like electrospray ionization (ESI), which ionizes the analytes for MS detection. researchgate.net
For this compound, LC-MS, and particularly its more advanced form, tandem mass spectrometry (LC-MS/MS), can be highly advantageous. LC-MS/MS provides superior sensitivity and selectivity, which is especially useful for analyzing the compound in complex matrices. nih.gov The first mass spectrometer (MS1) selects the molecular ion of this compound (m/z 178), which is then fragmented through collision-induced dissociation. The second mass spectrometer (MS2) analyzes the resulting fragment ions, creating a highly specific fingerprint that confirms the compound's identity and allows for accurate quantification even at very low concentrations. nih.govnih.gov
Table 2: Comparison of Hyphenated Techniques for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds in a gas phase followed by mass analysis. chemijournal.com | Separation of compounds in a liquid phase followed by mass analysis. omicsonline.org |
| Suitability | Highly suitable for volatile and semi-volatile compounds like this compound. omicsonline.org | Versatile for a broad range of compounds, including less volatile ones. omicsonline.org |
| Separation | Excellent resolution of isomers and impurities, often requiring specialized columns (e.g., wax-based phases). gcms.cz | High-resolution separation using various column chemistries (e.g., C18). nih.gov |
| Detection | Provides mass spectra for molecular weight determination and structural elucidation via fragmentation patterns. nih.gov | Offers high sensitivity and specificity, especially with tandem MS (MS/MS) for trace analysis. nih.gov |
| Derivatization | May be used to improve volatility and chromatographic behavior. nih.govresearchgate.net | Generally not required, as analysis is performed in the liquid phase. |
Computational Chemistry and Theoretical Modeling of O N Amyl M Cresol
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule. For a compound like o-n-Amyl-m-cresol, such studies would be invaluable for elucidating the electronic characteristics that contribute to its biological activity.
Density Functional Theory (DFT) and Time-Dependent DFT Studies
Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the electronic structure of molecules. als-journal.commdpi.com A typical study on this compound would involve geometry optimization to find the most stable three-dimensional structure. Subsequent frequency calculations would confirm this structure as a true energy minimum.
Time-Dependent DFT (TD-DFT) would be employed to predict the electronic absorption spectra (UV-Vis) of the molecule. bioone.org This could help understand its photostability and how it interacts with light. Although no specific studies on this compound are available, research on related molecules like m-cresol (B1676322) purple has utilized DFT methods (e.g., B3LYP/6-311G(d,p)) to analyze molecular structure and electronic properties.
Electronic Structure and Reactivity Predictions
From a DFT calculation, various electronic properties can be derived to predict the reactivity of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.
Other reactivity descriptors that could be calculated include:
Ionization Potential: The energy required to remove an electron.
Electron Affinity: The energy released when an electron is added.
Electronegativity: A measure of the ability of an atom to attract bonding electrons.
Chemical Hardness and Softness: Resistance to change in electron distribution.
Molecular Electrostatic Potential (MEP) Map: This visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting how the molecule will interact with biological targets.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Predicted Significance |
| HOMO Energy | Indicates the ability to donate electrons, likely localized on the phenol (B47542) ring and oxygen atom. |
| LUMO Energy | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | A smaller gap suggests higher reactivity, which could be related to its antiseptic function. |
| Molecular Electrostatic Potential | Would likely show negative potential around the hydroxyl oxygen, indicating a site for hydrogen bonding. |
Note: This table is illustrative and not based on published experimental or computational data for this compound.
Investigation of Reaction Mechanisms and Transition States
Computational studies are essential for mapping out potential reaction pathways, such as those involved in its antioxidant or antiseptic mechanisms. nih.gov For this compound, this could involve modeling its reaction with reactive oxygen species. By calculating the energies of reactants, products, and transition states, researchers could determine the activation energies for various pathways, such as hydrogen atom transfer from the phenolic hydroxyl group. This would provide insight into its function as a free-radical scavenger, a common property of phenolic compounds. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of molecular behavior in a condensed phase, such as in solution or near a biological membrane. nih.gov
Conformational Analysis and Potential Energy Surface Exploration
The n-amyl side chain of this compound has multiple rotatable bonds, leading to a large number of possible conformations. MD simulations could be used to explore the potential energy surface of the molecule, identifying low-energy, stable conformers that are likely to be present under physiological conditions. Understanding the preferred shapes of the molecule is a critical first step in predicting how it binds to a target site, such as a bacterial cell membrane.
Intermolecular Interactions and Solvent Effects
MD simulations are particularly well-suited for studying how a molecule interacts with its environment. For this compound, simulations in a water box would reveal how it is solvated and the nature of its hydrogen bonding with water molecules.
Crucially, given its antiseptic activity, simulations of this compound with a model lipid bilayer would be highly informative. Such studies could reveal:
The preferred location of the molecule within the membrane (e.g., at the surface or embedded in the hydrophobic core).
The orientation of the molecule relative to the membrane lipids.
The effect of the molecule on membrane properties, such as fluidity and thickness.
These simulations could help to explain its mechanism of action, which is thought to involve the disruption of bacterial cell membranes. msdvetmanual.com While such studies have been performed for the parent compound, m-cresol, they are currently absent for its n-amyl derivative.
Development and Application of Force Fields for Amyl Cresol (B1669610) Systems
The accurate simulation of this compound systems using molecular dynamics (MD) or Monte Carlo methods is fundamentally dependent on the quality of the underlying force field. nih.gov A force field comprises a set of mathematical functions and associated parameters that describe the potential energy of the system, governing intramolecular and intermolecular interactions. nih.gov For a molecule like this compound, which features an aromatic ring, a hydroxyl group, and a flexible alkyl chain, the force field must correctly represent a variety of interactions, including bond stretching, angle bending, torsional rotations, and non-bonded van der Waals and electrostatic forces.
While widely used general-purpose force fields such as the Generalized Amber Force Field (GAFF) and the Optimized Potentials for Liquid Simulations (OPLS) family are available, specific parameterization for less common molecules may be necessary to achieve high accuracy. nih.govgoogle.com The process of developing or validating a force field for a specific system, such as amyl cresol, often involves comparing simulation results against experimental data or high-level quantum mechanical calculations. nih.govnih.gov
A pertinent example can be found in the study of related phenolic compounds, such as p-cresol (B1678582). Research on liquid p-cresol has utilized MD simulations with different force fields, specifically OPLS2005 and OPLS3, to model its dynamic and structural properties. tandfonline.com These simulations were then compared with experimental data from Quasielastic Neutron Scattering (QENS). tandfonline.com The study revealed that both force fields could approximate experimental diffusion coefficients and rotational rates. tandfonline.com However, notable differences were observed; for instance, the OPLS2005 force field predicted higher mobility and diffusion coefficients compared to the OPLS3 model. tandfonline.comnih.gov Such discrepancies often arise from differences in the assigned atomic charges and Lennard-Jones parameters, particularly for the hydroxyl group, which is critical for hydrogen bonding. tandfonline.com
In the OPLS3 model, the hydroxyl group charges are 2–3% larger than in OPLS2005, leading to a different representation of hydrogen bond interactions. tandfonline.com The number of hydrogen bonds calculated per molecule decreased with increasing temperature for both force fields, as expected, due to higher kinetic energy. nih.gov The choice of force field directly impacts the simulated properties, as shown by the variation in calculated diffusion coefficients at different temperatures. tandfonline.comnih.gov
| Temperature (K) | Experimental D (x 10⁻¹⁰ m²/s) | OPLS2005 D (x 10⁻¹⁰ m²/s) | OPLS3 D (x 10⁻¹⁰ m²/s) |
|---|---|---|---|
| 340 | 10.1 | 22.2 | 8.8 |
| 365 | 18.1 | 51.3 | 30.7 |
| 390 | 28.6 | 88.1 | 60.8 |
For a molecule like this compound, the flexibility of the n-amyl side chain introduces additional complexity. The torsional parameters governing the dihedral angles along this chain are crucial for accurately representing its conformational landscape. In cases where standard force fields may be inadequate, custom parameters can be developed. google.com This involves performing quantum mechanical calculations to determine the rotational energy profile of key dihedrals and then fitting the force field's torsional parameters to match this profile. google.com This ensures that the conformational behavior of the amyl group and its interaction with the cresol ring are realistically modeled during simulations.
Cheminformatics and Molecular Modeling Applications
Cheminformatics and molecular modeling are powerful computational tools used to predict the properties, behavior, and interactions of chemical compounds like this compound, thereby accelerating research and reducing the need for extensive experimental work. nih.govneovarsity.org These applications range from the prediction of physicochemical properties to understanding biological activity and environmental fate. tandfonline.commdpi.com
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a primary application of cheminformatics for predicting the activity of a series of compounds based on their molecular structures. nih.gov For alkylphenols, the class of compounds to which this compound belongs, QSAR models have been developed to predict important environmental parameters such as biodegradability, measured by Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD). nih.govtandfonline.com These models use a set of calculated molecular descriptors—numerical values that encode different aspects of a molecule's structure—to build a statistical relationship with the observed activity.
In a study of 26 alkylphenols, QSAR models were built using techniques like Multiple Linear Regression (MLR). nih.govtandfonline.com The models successfully predicted BOD and COD values with high correlation coefficients. nih.govtandfonline.com The descriptors used in such models can be constitutional (e.g., molecular weight), topological, geometric, or electronic (e.g., the energy of the highest occupied molecular orbital, E HOMO). tandfonline.com For alkylphenols, it has been noted that properties like hydrophobicity, which increases with the size of the alkyl chain, and steric hindrance can significantly influence their biodegradation. tandfonline.com
| Model Endpoint | Modeling Technique | Number of Compounds | Correlation Coefficient (r²) | Cross-validated Q² |
|---|---|---|---|---|
| log(1/BOD) | MLR | 24 | 0.924 | 0.854 |
| log(1/COD) | MLR | 26 | 0.888 | 0.818 |
Molecular Docking and Interaction Studies
Molecular docking is a modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While specific docking studies for this compound are not prominent in the literature, this methodology is crucial for understanding its potential biological targets. For instance, as an antiseptic, its mechanism could involve binding to and inhibiting key bacterial enzymes. Docking simulations could elucidate how this compound fits into the active site of a target protein, what interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilize the complex, and what its binding affinity might be. biointerfaceresearch.comnih.gov
Furthermore, molecular modeling can be used to study the interactions of excipients like m-cresol with protein drugs in formulations. Studies on m-cresol have shown it can induce the aggregation of model proteins like cytochrome c by populating partially unfolded intermediates, rather than causing global unfolding. nih.gov Such insights are critical for ensuring the stability of biopharmaceutical products.
ADMET Prediction
Another key application of cheminformatics is the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. phcogj.com Computational tools can calculate physicochemical properties for this compound, such as its logP (a measure of lipophilicity), solubility, and molecular weight, and use these to predict its drug-likeness based on frameworks like Lipinski's Rule of Five. phcogj.com These models can also predict potential liabilities, such as inhibition of cytochrome P450 enzymes or the potential for toxicity, guiding further experimental investigation. phcogj.com
Future Research Directions in O N Amyl M Cresol Chemistry
Development of Green and Sustainable Synthetic Routes
The chemical industry's increasing focus on environmental stewardship necessitates a shift away from traditional synthetic methods that often rely on harsh reagents and generate significant waste. chemistryjournals.net The current synthesis of o-n-Amyl-m-cresol typically involves a multi-step process including the acylation of m-cresol (B1676322) with a valeric acid derivative, a rearrangement reaction, and a subsequent reduction. google.com While effective, this pathway presents opportunities for green innovation.
Future research will concentrate on developing more sustainable routes, guided by the principles of green chemistry. chemistryjournals.net A primary goal is the replacement of conventional catalysts and hazardous reagents with environmentally benign alternatives. Biocatalysis, utilizing enzymes or whole microorganisms, offers a highly selective and efficient path for producing complex molecules under mild conditions, such as at room temperature and in aqueous solutions. researchgate.net This approach could minimize energy consumption and waste production compared to traditional methods. researchgate.net
The exploration of alternative reaction media is another critical area. Replacing volatile organic solvents with greener options like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis. chemistryjournals.net Furthermore, the adoption of continuous flow chemistry, as opposed to batch processing, can provide superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. chemistryjournals.net
A comparison of traditional versus potential green synthetic strategies is outlined below.
| Feature | Traditional Synthesis Route | Future Green Synthesis Route |
| Starting Materials | Fossil-fuel derived m-cresol and valeric acid. google.com | M-cresol and valeric acid from renewable biomass sources. mdpi.com |
| Catalysis | Homogeneous acids (e.g., methanesulphonic acid), aluminum chloride. google.comgoogle.com | Heterogeneous catalysts, biocatalysts (enzymes), magnetically recoverable catalysts. researchgate.netnih.gov |
| Solvents | Toluene (B28343), other organic solvents. google.com | Water, supercritical CO₂, ionic liquids, or solvent-free conditions. chemistryjournals.net |
| Process Technology | Batch processing. google.com | Continuous flow chemistry, microwave-assisted synthesis. chemistryjournals.net |
| Waste Profile | Generation of acidic waste streams and byproducts requiring treatment. chemistryjournals.net | Reduced waste (high atom economy), biodegradable byproducts, catalyst recycling. researchgate.netnih.gov |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Achieving high selectivity, particularly for the desired ortho-alkylation of m-cresol, is a central challenge in the synthesis of this compound. Traditional methods using catalysts like aluminum chloride or oxoacids can lead to the formation of multiple isomers and byproducts, complicating purification. google.comgoogle.com Future research must focus on designing advanced catalytic systems that offer precise control over the reaction's regioselectivity.
One promising avenue is the development of heterogeneous catalysts. These solid-state catalysts, such as zeolites or functionalized mesoporous silica, possess well-defined pore structures and active sites that can impart shape selectivity, favoring the formation of the sterically less hindered o-isomer over other possibilities. Their key advantage is the ease of separation from the reaction mixture, allowing for straightforward recovery and reuse, which aligns with principles of sustainable chemistry.
Another innovative approach involves the use of magnetically recoverable nanocatalysts. nih.gov These catalysts consist of a magnetic core (e.g., iron oxide nanoparticles) coated with a catalytically active shell. nih.gov They combine the high surface area and reactivity of nanocatalysts with the practical benefit of simple magnetic separation, eliminating the need for filtration. nih.gov This technology could be adapted for the acylation or alkylation steps in amyl cresol (B1669610) synthesis, enhancing catalyst efficiency and reusability. nih.gov
| Catalyst Type | Traditional Catalysts (e.g., AlCl₃, H₂SO₄) | Novel Catalytic Systems |
| Phase | Homogeneous | Heterogeneous (e.g., Zeolites, Functionalized Polymers) |
| Selectivity | Often low, leading to isomeric mixtures. | High, tunable regioselectivity due to shape-selective sites. |
| Separation | Difficult; requires quenching and extraction. | Simple filtration or decantation. |
| Reusability | Typically not reusable. | High potential for multiple reuse cycles. |
| Environmental Impact | Generates significant acidic or metallic waste. | Minimal waste, greener process. |
Advanced Characterization of Amyl Cresol Reactivity
A deeper, mechanistic understanding of the reactions involved in the synthesis of this compound is essential for process optimization and the development of more efficient catalysts. While traditional analytical methods confirm the final product structure, future research will employ advanced characterization techniques to study reaction pathways and kinetics in real-time.
In situ spectroscopy, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy, allows for the real-time monitoring of reactant consumption and the formation of intermediates and products directly within the reaction vessel. This provides invaluable data for understanding reaction mechanisms and identifying rate-limiting steps.
Kinetic studies will be crucial for developing precise mathematical models of the synthesis. By systematically varying parameters like temperature, pressure, and reactant concentrations, researchers can determine reaction orders and activation energies. This information is fundamental for optimizing reaction conditions to maximize yield and minimize reaction time.
Furthermore, computational chemistry, particularly using Density Functional Theory (DFT), will play a vital role. DFT calculations can be used to model reaction pathways, map transition state energies, and predict the regioselectivity of the alkylation step. The synergy between these advanced experimental and computational methods will provide a comprehensive picture of amyl cresol reactivity, paving the way for more rational and efficient synthesis design.
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize molecular design and synthesis. scielo.brnih.gov These computational tools can process vast datasets from chemical experiments to identify patterns and make predictions, significantly accelerating research and development. researchgate.netfilizolalab.org
In the context of this compound, AI and ML can be applied in several key areas:
Predictive Synthesis: ML models can be trained on extensive databases of known chemical reactions. These models can then predict the optimal reaction conditions (catalyst, solvent, temperature) to achieve the highest yield and selectivity for the synthesis of amyl cresol, reducing the need for extensive trial-and-error experimentation. nih.gov
De Novo Molecular Design: Generative AI models can design novel derivatives of amyl cresol with specific, desired properties. filizolalab.org For instance, if a derivative with higher antioxidant potential or specific solubility is needed, the AI can generate molecular structures that are predicted to meet these criteria, which can then be synthesized and tested.
Reaction Pathway Optimization: AI algorithms can analyze complex reaction networks to propose the most efficient and sustainable synthetic routes, potentially discovering non-intuitive pathways that are superior to traditional methods. researchgate.net
| AI/ML Application | Description | Potential Impact on Amyl Cresol Research |
| Supervised Learning | Models learn from labeled data to predict outcomes (e.g., reaction yield). nih.gov | Prediction of optimal synthesis conditions; forecasting physicochemical properties of new derivatives. |
| Generative Models | Algorithms create new data (e.g., molecular structures) based on learned patterns. filizolalab.org | De novo design of novel amyl cresol-based molecules for materials or other applications. |
| Reinforcement Learning | An agent learns to make decisions by performing actions and receiving rewards. | Autonomous optimization of reaction parameters in a flow reactor to maximize product output. |
The integration of these technologies promises to substantially reduce the time and cost associated with discovering and optimizing chemical processes. scielo.br
Design of New Materials with Amyl Cresol Moieties
While this compound itself has established applications, its molecular structure—a functional phenol (B47542) with an alkyl chain—makes it an excellent building block for new materials. Future research will explore the incorporation of the amyl cresol moiety into polymeric and supramolecular structures to create materials with tailored properties.
The hydroxyl group of amyl cresol can serve as a reactive site for polymerization. It can be used to synthesize novel phenolic resins, polycarbonates, or polyesters. The presence of the n-amyl group is expected to impart increased hydrophobicity, flexibility, and solubility to the resulting polymers, making them suitable for applications such as specialty coatings, adhesives, or advanced composites.
Furthermore, the amyl cresol unit can be used as a functional monomer. By attaching polymerizable groups like acrylates or epoxides to the molecule, it can be copolymerized with other monomers to create functional polymers. These materials could find use in diverse fields, from dental materials to electronic components. The inherent properties of the phenol group also suggest potential for creating new antioxidant additives for plastics and other materials, preventing degradation and extending product life. The unique combination of an aromatic ring and a flexible alkyl chain could also be explored for applications in areas like liquid crystals or as components in self-assembling molecular systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
